molecular formula C10H10N2O5 B8472997 2'-Carbamoyl-3'-methoxyoxanilic acid

2'-Carbamoyl-3'-methoxyoxanilic acid

Cat. No. B8472997
M. Wt: 238.20 g/mol
InChI Key: MMPCVKPPOCIGHH-UHFFFAOYSA-N
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Patent
US04036837

Procedure details

2'-Carbamoyl-3'-methoxyoxanilic acid ethyl ester (1.33 g, 0.005 mole) is stirred in 50 ml water, and 5.0 ml of N NaOH is slowly added, giving a solution. After one-half hour the solution is filtered, and the filtrate is acidified to pH 2 with N HC1, giving 0.71 g of the title compound, m.p. 214°-215°C., after crystallization from ethanol.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[C:10]=1[C:17]([NH2:19])=[O:18])=[O:7])=[O:5].[OH-].[Na+]>O>[CH3:16][O:15][C:11]1[C:10]([C:17]([NH2:19])=[O:18])=[C:9]([NH:8][C:6]([C:4]([OH:5])=[O:3])=[O:7])[CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
CCOC(=O)C(=O)NC1=C(C(=CC=C1)OC)C(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a solution
FILTRATION
Type
FILTRATION
Details
After one-half hour the solution is filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=C1C(=O)N)NC(=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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